Ethyl 5-bromoisoxazole-3-carboxylate
Overview
Description
Ethyl 5-bromoisoxazole-3-carboxylate (EBC) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 96-97 °C and a boiling point of 114-115 °C. EBC is a versatile compound that has a wide range of uses in the laboratory and in industrial processes.
Scientific research applications
Synthesis of Isoxazole Derivatives
Ethyl 5-bromoisoxazole-3-carboxylate serves as a precursor in the synthesis of various isoxazole derivatives. For instance, it has been used in the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a key intermediate in biomimetic synthesis aimed at producing α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). This demonstrates its potential in facilitating complex organic syntheses.
Reactivity with Nucleosides
The compound has shown utility in the realm of nucleoside modification. For example, glycosylation of related bromomethylpyrazole carboxylates with poly-O-acetylated sugars has led to significant cytostatic activity against HeLa cell cultures, indicating its potential in medicinal chemistry (García-López, Herranz, & Alonso, 1979).
Photolytic Studies
Photolysis studies involving ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, have revealed its reactivity under specific light conditions. Such studies provide insights into the behavior of isoxazoles under photolytic conditions, which can be crucial in understanding their stability and reactivity in various applications (Ang, Prager, & Williams, 1995).
Applications in Heterocyclic Chemistry
Ethyl 5-bromoisoxazole-3-carboxylate is also instrumental in synthesizing novel heterocyclic compounds, such as 2-amino-1,3-thiazole-5-carboxylates. This showcases its versatility in creating diverse heterocyclic structures, often key in pharmaceutical research (Baker & Williams, 2003).
Intermediary in Insecticide Production
It has been used as an intermediate in synthesizing chlorantraniliprole, a new insecticide, demonstrating its application in agricultural chemistry. The synthesis route highlights its potential in industrial-scale applications due to its simplicity and cost-effectiveness (Zhi-li, 2007).
Synthesis of Chiral Compounds
The compound is also involved in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, indicating its role in producing stereochemically complex molecules. This is particularly relevant in the development of chiral drugs and other materials that require specific stereochemistry (Cox, Prager, Svensson, & Taylor, 2003).
properties
IUPAC Name |
ethyl 5-bromo-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDFTVOAGOTYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromoisoxazole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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